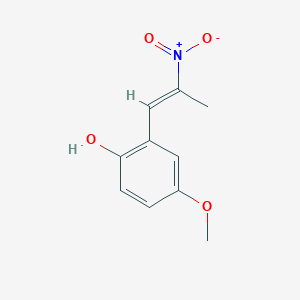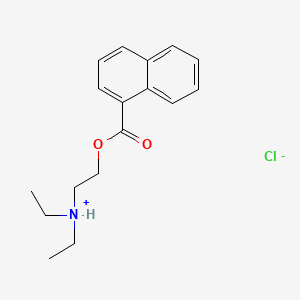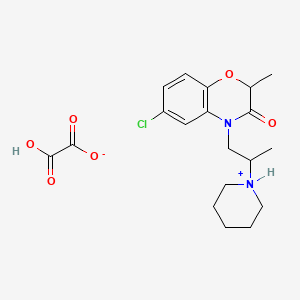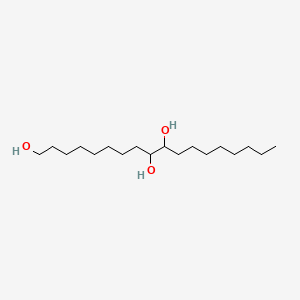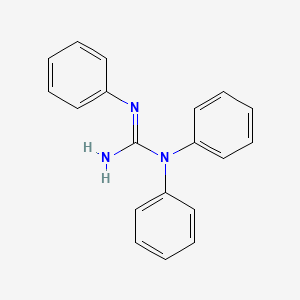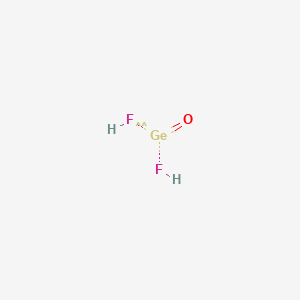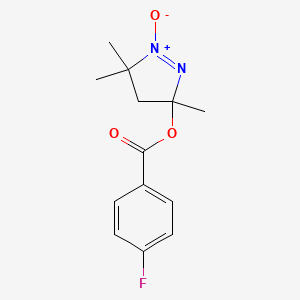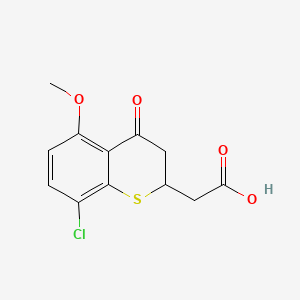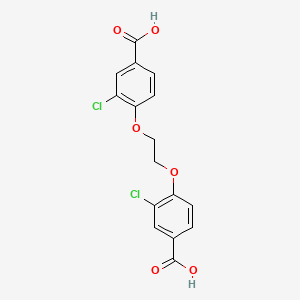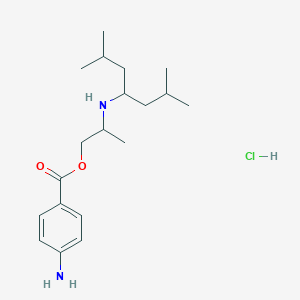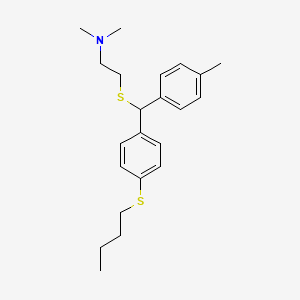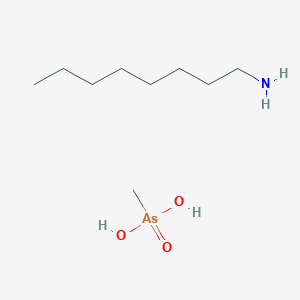
Octylammonium methanearsonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylammonium methanearsonate is a chemical compound with the molecular formula C9H24AsNO3. It is composed of an octylammonium cation and a methanearsonate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octylammonium methanearsonate typically involves the reaction of octylamine with methanearsonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{C}8\text{H}{17}\text{NH}_2 \rightarrow \text{C}8\text{H}{17}\text{NH}_3\text{CH}_3\text{AsO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Octylammonium methanearsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methanearsonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate compounds, while reduction may produce arsenite compounds.
Wissenschaftliche Forschungsanwendungen
Octylammonium methanearsonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octylammonium methanearsonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octylammonium chloride
- Methanearsonic acid
- Octylamine
Comparison
Octylammonium methanearsonate is unique due to its combination of an octylammonium cation and a methanearsonate anion. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, octylammonium chloride lacks the arsenic component, while methanearsonic acid does not have the octylammonium group.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable reagent in scientific research and industrial processes. Further studies are needed to fully explore its potential and expand its applications.
Eigenschaften
CAS-Nummer |
6379-37-9 |
|---|---|
Molekularformel |
C9H24AsNO3 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
methylarsonic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.CH5AsO3/c1-2-3-4-5-6-7-8-9;1-2(3,4)5/h2-9H2,1H3;1H3,(H2,3,4,5) |
InChI-Schlüssel |
ZQNCPBWKWATILB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN.C[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


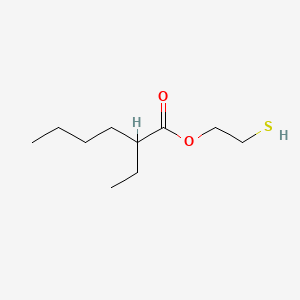
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
